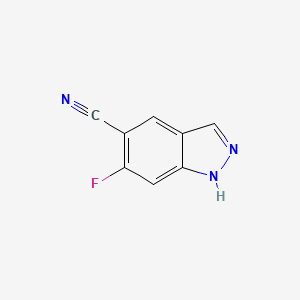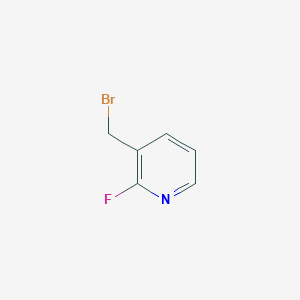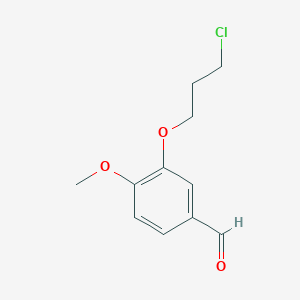
3-(3-氯丙氧基)-4-甲氧基苯甲醛
描述
Synthesis Analysis
While specific synthesis methods for “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, where a chlorine atom is replaced by another group .Molecular Structure Analysis
The molecular structure of “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” would likely include a benzene ring (due to the benzaldehyde group), attached to a methoxy group (-OCH3) and a chloropropoxy group (-OCH2CH2CH2Cl) .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chlorine atom in the chloropropoxy group could be substituted by another group in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” would depend on its molecular structure. For instance, the presence of the polar methoxy and chloropropoxy groups could influence its solubility in different solvents .科学研究应用
Pharmaceutical Applications
- Application Summary : Compounds like 4′-(3-chloropropoxy)acetanilide have been studied for their potential pharmaceutical applications .
- Methods : Spectroscopic analysis and quantum mechanical studies are used to investigate the interaction of these compounds with graphene and fullerene, forming molecular self-assemblies .
- Results : The self-assemblies show enhanced physicochemical properties and biological activity, suggesting potential use in drug detection and increased pharmacological efficacy .
Material Synthesis
- Application Summary : Compounds with a (3-chloropropoxy) group can serve as building blocks for synthesizing various molecules.
- Methods : These compounds are used as reagents in chemical reactions to create new materials with desired properties.
- Results : The synthesis processes lead to materials that can have applications in different industries, including pharmaceuticals and electronics.
Catalysis
- Application Summary : The hydroxylation of primary C-H bonds in substances like (3-Chloropropoxy)cyclohexane has been explored for catalytic applications.
- Methods : An iron (III) complex is used to catalyze the hydroxylation of cyclohexane, demonstrating high turnover numbers and product selectivity.
- Results : This suggests potential applications in developing efficient catalytic systems for hydroxylation reactions.
Kinetic Studies
- Application Summary : Understanding the behavior of volatile organic compounds, including those with (3-chloropropoxy) groups, under various conditions.
- Methods : Kinetic studies on the reactions of atomic chlorine with compounds like cyclohexane are conducted to understand their reactivity.
- Results : These studies are crucial for predicting the behavior of similar compounds in atmospheric chemistry and pollution control.
Chlorination Techniques
- Application Summary : Developing efficient chlorination techniques for compounds like (3-Chloropropoxy)cyclohexane.
- Methods : Visible light-induced chlorination processes are used to achieve high yields of chlorinated products.
- Results : This research could lead to the development of mild condition chlorination techniques for industrial applications.
Antitumor Activities
- Application Summary : Compounds related to 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile have been investigated for their antitumor activities.
- Methods : Synthesis of novel quinazoline derivatives and testing their activities against cell proliferation.
- Results : These compounds showed promising activities against cancer cells, indicating their potential as antitumor agents.
Pharmaceutical Research
- Application Summary : Compounds like 4′-(3-chloropropoxy)acetanilide have been studied for their potential in pharmaceutical applications, particularly in drug detection and pharmacological efficacy enhancement .
- Methods : Spectroscopic analysis and quantum mechanical studies are conducted to investigate interactions with graphene and fullerene, forming molecular self-assemblies .
- Results : These self-assemblies show enhanced physicochemical properties and biological activity, suggesting potential use in drug detection and increased pharmacological efficacy .
Material Synthesis
- Application Summary : Compounds with a (3-chloropropoxy) group can serve as building blocks for synthesizing various molecules.
- Methods : These compounds are used as reagents in chemical reactions to create new materials with desired properties.
- Results : The synthesis processes lead to materials that can have applications in different industries, including pharmaceuticals and electronics.
Catalysis
- Application Summary : The hydroxylation of primary C-H bonds in substances like (3-Chloropropoxy)cyclohexane has been explored for catalytic applications.
- Methods : An iron (III) complex is used to catalyze the hydroxylation of cyclohexane, demonstrating high turnover numbers and product selectivity.
- Results : This suggests potential applications in developing efficient catalytic systems for hydroxylation reactions.
Kinetic Studies
- Application Summary : Understanding the behavior of volatile organic compounds, including those with (3-chloropropoxy) groups, under various conditions.
- Methods : Kinetic studies on the reactions of atomic chlorine with compounds like cyclohexane are conducted to understand their reactivity.
- Results : These studies are crucial for predicting the behavior of similar compounds in atmospheric chemistry and pollution control.
Chlorination Techniques
- Application Summary : Developing efficient chlorination techniques for compounds like (3-Chloropropoxy)cyclohexane.
- Methods : Visible light-induced chlorination processes are used to achieve high yields of chlorinated products.
- Results : This research could lead to the development of mild condition chlorination techniques for industrial applications.
安全和危害
未来方向
属性
IUPAC Name |
3-(3-chloropropoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFIBIUATIMWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloropropoxy)-4-methoxybenzaldehyde | |
CAS RN |
929683-54-5 | |
| Record name | 3-(3-chloropropoxy)-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

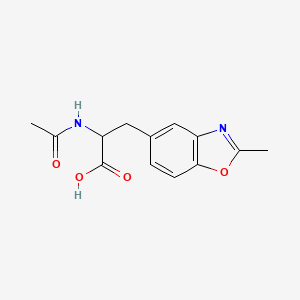
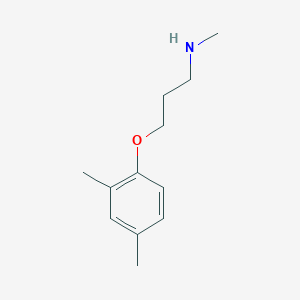
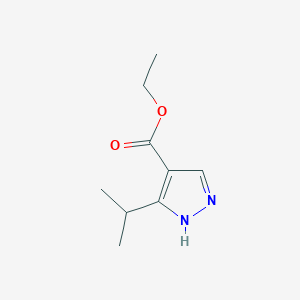


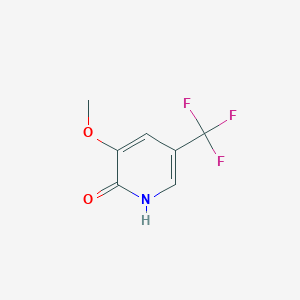

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)




